molecular formula C8H20N2 B13208292 (2-Amino-3-methylpentyl)dimethylamine

(2-Amino-3-methylpentyl)dimethylamine

Cat. No.: B13208292
M. Wt: 144.26 g/mol
InChI Key: YIAXVAOPTYKGNW-UHFFFAOYSA-N
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Description

H18N2. It belongs to the class of amines and features both primary and tertiary amine functional groups. The compound’s structure consists of a linear alkyl chain with an amino group (NH2) and two methyl groups (CH3) attached to the nitrogen atom.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing “(2-Amino-3-methylpentyl)dimethylamine.” One common method involves the reductive amination of 2-methylpentan-2-one (also known as methyl isobutyl ketone) with dimethylamine. The reaction proceeds as follows:

2-Methylpentan-2-one+DimethylamineThis compound\text{2-Methylpentan-2-one} + \text{Dimethylamine} \rightarrow \text{this compound} 2-Methylpentan-2-one+Dimethylamine→this compound

Industrial Production: Industrial production methods typically involve large-scale reductive amination processes using suitable catalysts and optimized reaction conditions. These methods ensure efficient conversion and yield of the target compound.

Chemical Reactions Analysis

Reactivity: “(2-Amino-3-methylpentyl)dimethylamine” can undergo various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding amine oxide.

    Reduction: Reduction of the compound yields secondary amines or even alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reductive Amination: Reagents include reducing agents (e.g., sodium borohydride) and acid catalysts (e.g., hydrochloric acid).

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.

    Substitution: Alkyl halides or other electrophiles.

Major Products:
  • In reductive amination, the major product is “this compound.”
  • Oxidation yields the corresponding amine oxide.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Precursor for the synthesis of other amines and heterocyclic compounds.
Biology and Medicine:
  • Potential pharmaceutical applications due to its amine functionality.
  • Investigated as a ligand for metal complexes in coordination chemistry.
Industry:
  • Used in the production of specialty chemicals and surfactants.

Mechanism of Action

The exact mechanism by which “(2-Amino-3-methylpentyl)dimethylamine” exerts its effects depends on its specific application. In biological systems, it may interact with receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

“(2-Amino-3-methylpentyl)dimethylamine” shares structural similarities with other linear amines, such as 2-methylpentylamine and 3-methylpentylamine. its unique combination of primary and tertiary amine groups sets it apart.

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

1-N,1-N,3-trimethylpentane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-5-7(2)8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

YIAXVAOPTYKGNW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN(C)C)N

Origin of Product

United States

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